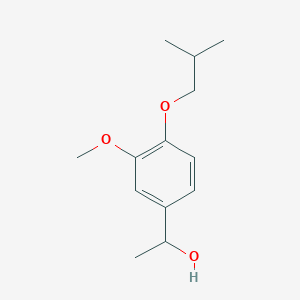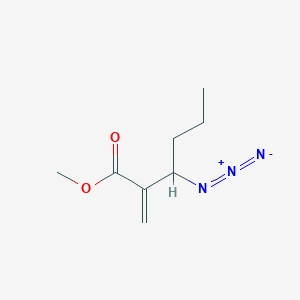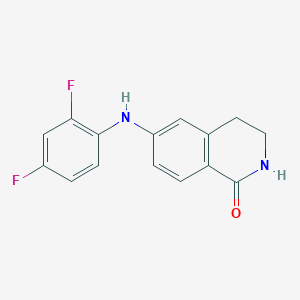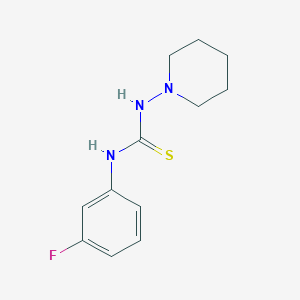![molecular formula C9H12O B12618887 3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane CAS No. 916793-84-5](/img/structure/B12618887.png)
3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane is a complex organic compound characterized by its unique tetracyclic structure. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a fused ring system, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane typically involves multi-step organic reactions. One common method includes the use of gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method is efficient and provides high diastereoselectivity.
Industrial Production Methods
While specific industrial production methods for 3-Oxatetracyclo[5300~1,5~Techniques like bioassay-guided purification and spectroscopic characterization are crucial for ensuring the purity and activity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include gold catalysts for tandem reactions, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane has several scientific research applications:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Wirkmechanismus
The mechanism of action of 3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and organism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Oxatetracyclo[5.2.1.15,8.01,5]undecane-2,4-dione : Another structurally related compound with potential applications in organic synthesis .
8-Oxabicyclo[3.2.1]octane: Known for its biological activities, including anti-tumor properties.
11-Oxatricyclo[5.3.1.0]undecane: Features similar structural motifs and is used in various chemical syntheses.
Uniqueness
3-Oxatetracyclo[5300~1,5~0~2,4~]decane stands out due to its unique tetracyclic structure, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
916793-84-5 |
|---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
3-oxatetracyclo[5.3.0.01,5.02,4]decane |
InChI |
InChI=1S/C9H12O/c1-2-5-4-6-7-8(10-7)9(5,6)3-1/h5-8H,1-4H2 |
InChI-Schlüssel |
SZYNAZZQZMLZHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC3C2(C1)C4C3O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


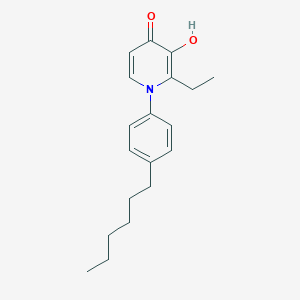
![2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12618811.png)
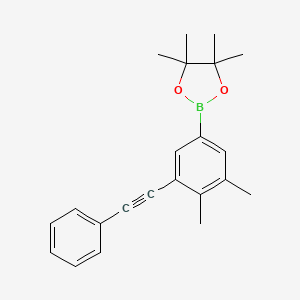
![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate](/img/structure/B12618820.png)

![(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12618830.png)
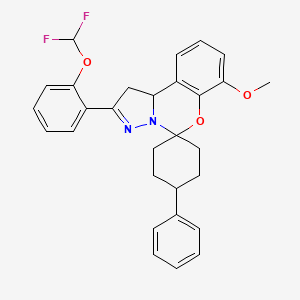
![Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate](/img/structure/B12618843.png)
![3-Fluorobenzo[b]thiophene](/img/structure/B12618854.png)
![N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12618859.png)
